REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13](Cl)[CH2:14][OH:15].[OH-].[Na+]>O>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([NH:9][CH2:13][CH2:14][OH:15])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)Cl)N)[N+](=O)[O-]
|
Name
|
methylglycol
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(CO)Cl
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 120°C
|
Type
|
ADDITION
|
Details
|
were then slowly added dropwise over a period of 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
had been reacted
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mass
|
Type
|
CUSTOM
|
Details
|
the precipitated hydroxyethylated compound was removed by suction
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C(=C1)Cl)NCCO)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |